Cas no 946312-95-4 (3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine)

3-メトキシ-6-{4-[4-(ピペリジン-1-スルホニル)ベンゾイル]ピペラジン-1-イル}ピリダジンは、高度に特異的な化学構造を有する化合物です。ピペラジンとピペリジンスルホニル基を組み合わせたユニークな骨格により、優れた分子間相互作用が期待されます。特に、スルホニル基の導入により、標的タンパク質との結合親和性が向上し、薬理活性の最適化が可能です。メトキシ基とピリダジン環の存在は、化合物の溶解性と代謝安定性に寄与します。この構造的特徴から、医薬品中間体や生物学的評価ツールとしての応用が注目されています。精密な分子設計により、高い選択性と機能性を兼ね備えた化合物です。

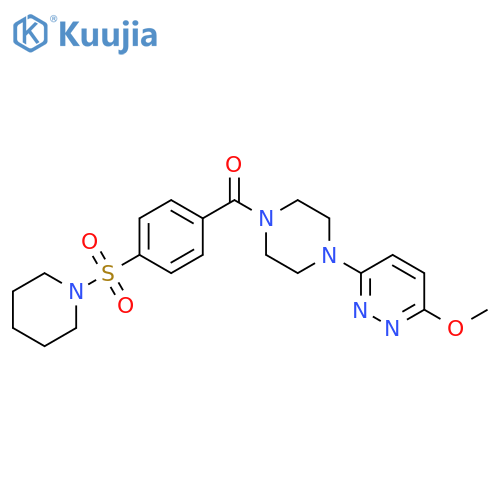

946312-95-4 structure

商品名:3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine

3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine 化学的及び物理的性質

名前と識別子

-

- 3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine

- [4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone

- 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine

- SR-01000919818

- (4-(6-methoxypyridazin-3-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

- F5010-0117

- AKOS024488458

- 946312-95-4

- SR-01000919818-1

- VU0628550-1

-

- インチ: 1S/C21H27N5O4S/c1-30-20-10-9-19(22-23-20)24-13-15-25(16-14-24)21(27)17-5-7-18(8-6-17)31(28,29)26-11-3-2-4-12-26/h5-10H,2-4,11-16H2,1H3

- InChIKey: CWSDDHPGXAWTCC-UHFFFAOYSA-N

- ほほえんだ: C(N1CCN(C2=NN=C(OC)C=C2)CC1)(C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1)=O

計算された属性

- せいみつぶんしりょう: 445.17837553g/mol

- どういたいしつりょう: 445.17837553g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 693

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5010-0117-3mg |

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |

946312-95-4 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5010-0117-4mg |

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |

946312-95-4 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5010-0117-5μmol |

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |

946312-95-4 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5010-0117-15mg |

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |

946312-95-4 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5010-0117-25mg |

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |

946312-95-4 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5010-0117-2μmol |

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |

946312-95-4 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5010-0117-1mg |

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |

946312-95-4 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5010-0117-10μmol |

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |

946312-95-4 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5010-0117-20μmol |

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |

946312-95-4 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5010-0117-5mg |

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |

946312-95-4 | 5mg |

$69.0 | 2023-09-10 |

3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

946312-95-4 (3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 55290-64-7(Dimethipin)

- 2039-76-1(3-Acetylphenanthrene)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量